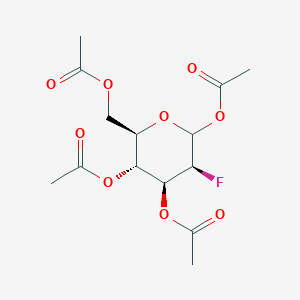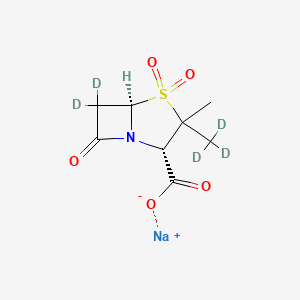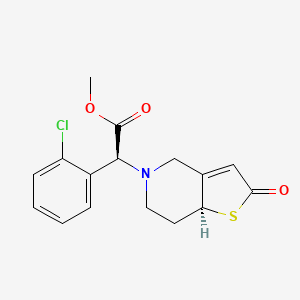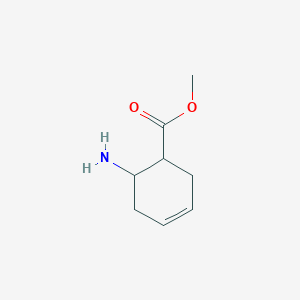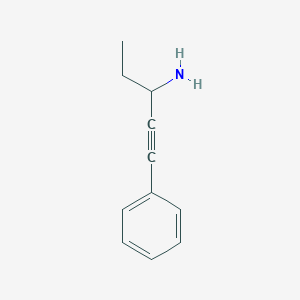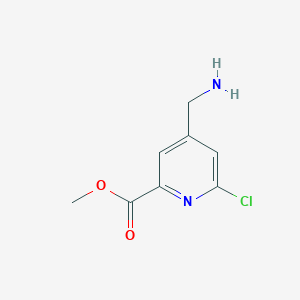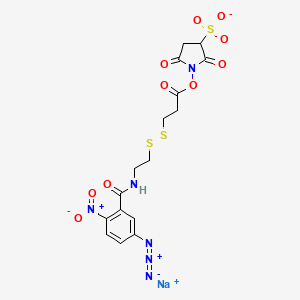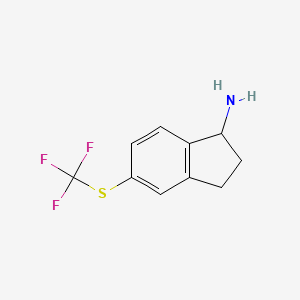
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic trifluoromethylthiolation of phenols using reagents such as N-(trifluoromethylsulfanyl)aniline in the presence of boron trifluoride diethyl etherate . The reaction conditions often require an acidic medium to facilitate the electrophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic trifluoromethylthiolation processes, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indane ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid can be used for selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethylsulfoxides or sulfones.
Reduction: Formation of the corresponding amine without the trifluoromethylsulfanyl group.
Substitution: Various substituted indane derivatives depending on the reagents used.
Scientific Research Applications
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins more effectively . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylsulfoxides: Compounds with a trifluoromethylsulfinyl group.
Trifluoromethylsulfones: Compounds with a trifluoromethylsulfonyl group.
Uniqueness
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H10F3NS |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |
InChI Key |
MFZHDQPXYIXDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
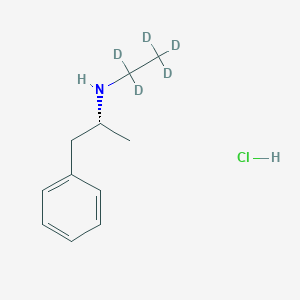
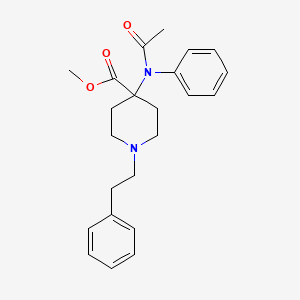

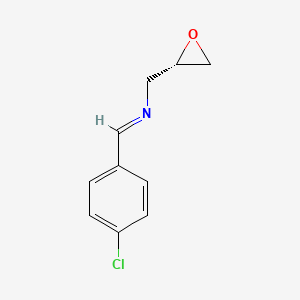
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
